(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol
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Overview
Description
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-dicarbonyl compounds with amidines.
Introduction of the difluoroethyl group: This step might involve nucleophilic substitution reactions using difluoroethylamine.
Attachment of the methylthio group: This can be done through thiolation reactions using methylthiolating agents.
Addition of the methanol group: This step might involve hydroxymethylation reactions.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or hydroxyl groups.
Reduction: Reduction reactions might target the pyrimidine ring or the difluoroethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the amino or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used but might include oxidized or reduced derivatives, substituted pyrimidines, and various functionalized analogs.
Scientific Research Applications
Chemistry: : The compound might be used as an intermediate in the synthesis of more complex molecules or as a reagent in organic synthesis. Biology : It could be studied for its potential biological activity, including interactions with enzymes or receptors. Medicine : The compound might be investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties. Industry : It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Similar Compounds
(4-Amino-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but lacks the difluoroethyl group.
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-yl)acetic acid: Similar structure but with an acetic acid group.
Uniqueness: : The presence of the difluoroethyl group and the specific combination of functional groups in (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol might confer unique chemical and biological properties, such as increased stability, specific reactivity, or enhanced biological activity.
Biological Activity
The compound (4-((2,2-Difluoroethyl)amino)-2-(methylthio)pyrimidin-5-YL)methanol, with a molecular formula of C8H11F2N3OS and a molecular weight of 235.26 g/mol, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on available literature.
Synthesis
The synthesis of this compound involves the reaction of 2-(methylthio)pyrimidine derivatives with difluoroethylamine. The process typically employs standard organic synthesis techniques including nucleophilic substitution and condensation reactions to achieve the desired product.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
Compound C | P. aeruginosa | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various pyrimidine derivatives to evaluate their safety profile. For example, a study indicated that certain pyrimidine compounds showed dose-dependent cytotoxic effects on cancer cell lines, with IC50 values ranging significantly based on the substituents present.
Table 2: Cytotoxic Effects of Pyrimidine Derivatives
Compound Name | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound D | HeLa | 250 |
Compound E | MCF-7 | 150 |
Compound F | A549 | 300 |
While specific mechanisms for this compound are not thoroughly documented, it is hypothesized that similar compounds may act by inhibiting key enzymes or disrupting cellular processes in pathogens and cancer cells. For instance, some pyrimidines have been shown to inhibit DNA synthesis or interfere with metabolic pathways essential for cell proliferation.
Case Studies
- Antibacterial Evaluation : In a study evaluating a series of pyrimidine derivatives, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity, particularly against resistant strains.
- Anticancer Research : Another investigation focused on the anticancer potential of pyrimidine derivatives highlighted their ability to induce apoptosis in malignant cell lines. The findings suggest that modifications at the pyrimidine ring could enhance therapeutic efficacy.
Properties
Molecular Formula |
C8H11F2N3OS |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
[4-(2,2-difluoroethylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C8H11F2N3OS/c1-15-8-12-2-5(4-14)7(13-8)11-3-6(9)10/h2,6,14H,3-4H2,1H3,(H,11,12,13) |
InChI Key |
RNDZLAXNWOWFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)NCC(F)F)CO |
Origin of Product |
United States |
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